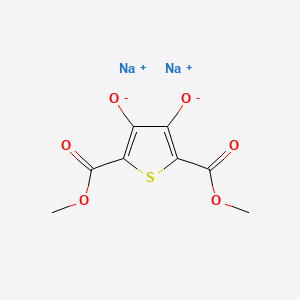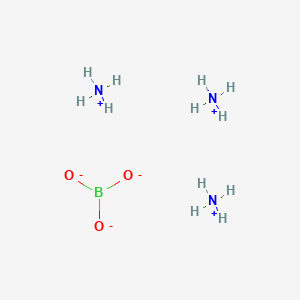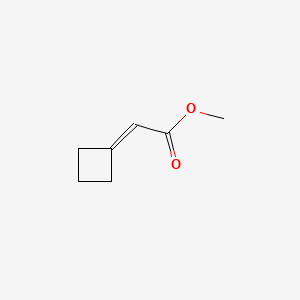
Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate, disodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate, disodium salt, also known as 3,4-Dihydroxythiophene-2,5-dicarboxylic acid diethyl ester disodium salt, is a chemical compound with the empirical formula C10H10Na2O6S . It has a molecular weight of 304.23 .
Synthesis Analysis
The compound can be synthesized via the O-alkylation of disodium salt of diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate with 1,2-dichloroethane over ionic type phase transfer catalysts, such as tetrabutyl ammonium bromide and benzyltriethyl ammonium chloride .Molecular Structure Analysis
The InChI string of the compound is1S/C10H12O6S.2Na/c1-3-15-9(13)7-5(11)6(12)8(17-7)10(14)16-4-2;;/h11-12H,3-4H2,1-2H3;;/q;2*+1/p-2 . This indicates the molecular structure of the compound. Chemical Reactions Analysis
The compound is involved in O-alkylation reactions . The conversions of disodium salt of diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate and the selectivities of diethyl 3,4-ethylenedioxythiophene-2,5-dicarboxylate in the O-alkylation reaction between the disodium salt and 1,2-dichloroethane have been studied .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 232.21 . The storage temperature for the compound is normal, and it should be kept in a dark place, sealed in dry .科学的研究の応用
Anticancer Applications
Study on African Medicinal Spices and Vegetables
This study discusses the cytotoxic effects of various extracts from African medicinal spices and vegetables on cancer cells. It describes in vitro methods for assessing cytotoxicity and notes that these extracts can induce apoptosis, disrupt mitochondrial membrane potential, and generate reactive oxygen species in cancer cells (Kuete, Karaosmanoğlu, & Sivas, 2017).
Clinical Applications of Disodium Salts
Monosodium Glutamate Review
This study reviews the clinical reports on monosodium glutamate (MSG), highlighting its potential health effects, including obesity, diabetes, hepatotoxicity, neurotoxicity, and genotoxicity. It emphasizes the need for intensive research to understand the molecular and metabolic mechanisms related to MSG consumption (Kazmi, Fatima, Perveen, & Malik, 2017).
Innovations and Applications of Disodium Levofolinate
This review details the use of disodium levofolinate, a sodium salt of leucovorin, in cancer treatment. It highlights its compatibility with 5-fluorouracil, better solubility, and lower risk of catheter occlusion compared to calcium folinate. The study discusses the efficacy and safety profiles of this compound based on preclinical and clinical trials (Ratti et al., 2019).
Environmental and Health Safety
Carcinogenic Outcomes and Mechanisms from Exposure to Chlorophenoxy Compounds
This review assembles data to evaluate the potential association between exposure to chlorophenoxy compounds (2,4-D and MCPA) and lymphohematopoietic cancers. It concludes that the combined evidence does not support a genotoxic mode of action, and environmental exposures are not sufficient to support a causal relationship (Stackelberg, 2013).
Safety And Hazards
The compound is classified under GHS07. It has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P271, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313, and P362 .
特性
IUPAC Name |
disodium;2,5-bis(methoxycarbonyl)thiophene-3,4-diolate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O6S.2Na/c1-13-7(11)5-3(9)4(10)6(15-5)8(12)14-2;;/h9-10H,1-2H3;;/q;2*+1/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REFZTXNBCHFFTO-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(S1)C(=O)OC)[O-])[O-].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Na2O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate, disodium salt | |
CAS RN |
108199-25-3 |
Source


|
| Record name | 2,5-Thiophenedicarboxylic acid, 3,4-dihydroxy-, 2,5-dimethyl ester, sodium salt (1:2) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![3-[(6-Aminopyrimidin-4-yl)amino]propanoic acid](/img/structure/B599435.png)
![N-[4-(fluoromethoxy)phenyl]acetamide](/img/structure/B599437.png)

